Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Description

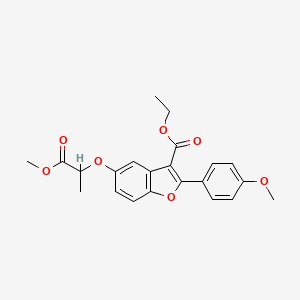

The compound Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate features a benzofuran core substituted at three positions:

- Position 2: A 4-methoxyphenyl group, providing electron-donating properties.

- Position 3: An ethyl carboxylate, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.

This compound’s complexity arises from its hybrid ester-ether substituent at position 5, distinguishing it from simpler analogs.

Properties

IUPAC Name |

ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-5-27-22(24)19-17-12-16(28-13(2)21(23)26-4)10-11-18(17)29-20(19)14-6-8-15(25-3)9-7-14/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQGHIXOVBRHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Methoxy Group Introduction: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can undergo various chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as sodium methoxide (NaOMe) and methyl iodide (CH3I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Core Structure Variations

- Benzofuran vs. Furan: The target compound’s benzofuran core (fused benzene and furan rings) offers extended conjugation and aromaticity compared to Ethyl 4-(2-(4-cyanobenzoyl)-3-ethoxy-3-oxopropyl)-2-(4-cyanophenyl)-5-(4-methoxyphenyl)furan-3-carboxylate (3ka) (), which has a non-aromatic furan ring. The benzofuran system may enhance π-π stacking interactions in biological targets, whereas furan derivatives like 3ka prioritize steric flexibility .

Substituent Analysis at Position 5

Substituent Analysis at Position 2

All analogs share a 4-methoxyphenyl group at position 2, except 3ka (), which substitutes a 4-cyanophenyl group. The methoxy group is electron-donating, stabilizing the aromatic system, whereas the cyano group in 3ka is electron-withdrawing, altering electronic distribution and reactivity .

Key Implications of Structural Differences

Solubility and Bioavailability : The target compound’s ethyl carboxylate and bulky 5-substituent may improve solubility over the hydroxyl analog () but reduce it compared to the acetyloxy derivative ().

Metabolic Stability : The branched ester in the target compound could resist hydrolysis better than the acetyloxy group, prolonging half-life.

Electronic Effects: The 4-methoxyphenyl group (electron-donating) vs. 4-cyanophenyl (electron-withdrawing in 3ka) influences charge distribution, affecting interactions with biological targets .

Biological Activity

Ethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

The compound features a unique structure that includes:

- Benzofuran core : A bicyclic structure contributing to its biological properties.

- Methoxy and ester functional groups : These modifications can enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Molecular Targets :

- Enzymes involved in metabolic pathways.

- Receptors related to inflammation and cell proliferation.

Pathways Involved :

- Modulation of signaling pathways associated with inflammation.

- Potential inhibition of cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains, showing promising results in vitro.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound could inhibit the growth of cancer cells. For instance, it may affect the expression of genes involved in cell cycle regulation and apoptosis, particularly in hepatocellular carcinoma (HCC) models.

Study on Anticancer Activity

A study investigated the effects of this compound on HCC cell lines. The results demonstrated:

- Inhibition of cell proliferation : Significant reduction in cell viability was observed.

- Induction of apoptosis : The compound was found to activate caspase pathways, leading to programmed cell death.

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 5 | 30 |

| Caspase Activation (fold) | 1 | 3.5 |

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound, revealing:

- Reduction in TNF-alpha levels : The treatment led to a decrease in tumor necrosis factor-alpha production in activated macrophages.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 600 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.